molecular formula C10H16N4O B1475211 3-(4-(aminomethyl)piperidin-1-yl)pyrazin-2(1H)-one CAS No. 1597861-39-6

3-(4-(aminomethyl)piperidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B1475211
CAS No.: 1597861-39-6
M. Wt: 208.26 g/mol
InChI Key: AJQTWLQKIJLCQM-UHFFFAOYSA-N
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Description

3-(4-(aminomethyl)piperidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-7-8-1-5-14(6-2-8)9-10(15)13-4-3-12-9/h3-4,8H,1-2,5-7,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQTWLQKIJLCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(aminomethyl)piperidin-1-yl)pyrazin-2(1H)-one, with the chemical formula C10_{10}H16_{16}N4_4O and CAS number 1597861-39-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

  • Molecular Weight : 208.26 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with an aminomethyl group and a pyrazinone moiety.

Antitumor Activity

Research indicates that derivatives of pyrazinones, including compounds related to this compound, exhibit significant antitumor properties. For instance, studies have shown that pyrazinone derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.

CompoundTargetIC50_{50} Value (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1

These findings suggest that the structural features of pyrazinones are critical for their antitumor activity, potentially making this compound a candidate for further development in cancer therapy .

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies have demonstrated that certain piperazine derivatives exhibit moderate antiviral activity against viruses such as HIV and HSV. The presence of the aminomethyl group in the structure may enhance its interaction with viral targets.

VirusCompoundActivity
HIV-1Various Piperazine DerivativesModerate Inhibition
HSV-1Selected DerivativesModerate Protection

These antiviral activities highlight the potential of this compound in developing new antiviral agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
  • Viral Interaction : Modulating viral entry or replication processes through structural interactions with viral proteins.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • Antitumor Efficacy : A study evaluated a series of pyrazinone derivatives in mouse models and found significant tumor growth inhibition, suggesting that modifications to the piperidine ring can enhance efficacy.
  • Antiviral Screening : Another investigation into piperazine derivatives revealed promising results against HIV, indicating that structural modifications could lead to enhanced potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(4-(aminomethyl)piperidin-1-yl)pyrazin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.